An In-Depth Technical Guide to the Physicochemical Properties of (S)-Piperidine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (S)-Piperidine-3-carboxylic acid hydrochloride
Introduction
(S)-Piperidine-3-carboxylic acid hydrochloride, also known by its synonym (S)-(+)-Nipecotic acid hydrochloride, is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, it serves as a critical chiral building block for synthesizing complex, biologically active molecules. The parent compound, nipecotic acid, is well-recognized as an inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives valuable tools for neuroscience research.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-Piperidine-3-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data on the compound's identity, structural features, and key physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the independent verification of these properties, ensuring a foundation of scientific integrity and reproducibility.
Compound Identification and Structure
Precise identification is the cornerstone of chemical research. (S)-Piperidine-3-carboxylic acid hydrochloride is defined by its specific stereochemistry, molecular formula, and associated identifiers. The hydrochloride salt form enhances stability and aqueous solubility compared to its free base counterpart.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-Piperidine-3-carboxylic acid hydrochloride | [3] |
| Synonyms | (S)-(+)-Nipecotic acid hydrochloride | [4] |
| CAS Number | 851956-01-9 | [3][4][5][6] |
| Molecular Formula | C₆H₁₂ClNO₂ (or C₆H₁₁NO₂·HCl) | [3][6] |
| Molecular Weight | 165.62 g/mol | [3][6] |
| InChIKey | XJLSEXAGTJCILF-YFKPBYRVSA-N (Free Base) | [7] |
| SMILES | C1CCC(=O)O.Cl | Derived from structure |
graph chemical_structure { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; H_N1 [label="H₂⁺", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; H_C3 [label="H", fontcolor="#202124"]; C_COOH [label="C", fontcolor="#202124"]; O_OH [label="OH", fontcolor="#EA4335"]; O_C=O [label="O", fontcolor="#EA4335"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; Cl [label="Cl⁻", fontcolor="#34A853"];
// Position nodes N1 [pos="0,1.2!"]; H_N1 [pos="0,1.8!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; H_C3 [pos="-1.5,-1.1!"]; C_COOH [pos="-1.8,0!"]; O_OH [pos="-2.6,0.5!"]; O_C=O [pos="-1.8,-0.8!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; Cl [pos="1.5,1.8!"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_COOH; C_COOH -- O_OH; C_COOH -- O_C=O [style=double]; C3 -- H_C3 [style=dashed]; N1 -- H_N1 [style=dotted];
// Invisible edge for positioning Cl- N1 -- Cl [style=invis]; }
Caption: 2D structure of (S)-Piperidine-3-carboxylic acid hydrochloride.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below is crucial for designing experiments and developing applications.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes and Causality | Source(s) |
| Appearance | Solid powder | The ionic nature and ordered crystalline packing result in a solid state at room temperature. | [2] |
| Melting Point | 254 °C (decomposes) | This value is for the free base, (S)-(+)-Nipecotic acid. Hydrochloride salts typically have high melting points due to strong ionic lattice forces. Data for the specific salt is not readily available. | [7][8] |
| Solubility | Soluble in water and DMSO | The hydrochloride salt form significantly increases aqueous solubility by ensuring the piperidine nitrogen is protonated and charged. The racemate free base is soluble in PBS (pH 7.2) at 10 mg/mL. | [1][2][9] |
| Optical Rotation | [α]/D = +3.0° to +6.5° (c=1 in H₂O) | This value is for the free base. The dextrorotatory (+) property confirms the (S)-enantiomer's specific interaction with plane-polarized light, a critical parameter for chiral purity. | [7] |
| Stability & Storage | Stable under recommended conditions. | Store at room temperature or refrigerated (0-4°C) in a dry, dark environment to prevent degradation. The salt form is less hygroscopic than many free bases. | [2][6] |
Acid-Base Properties and pKa
(S)-Piperidine-3-carboxylic acid is an amphoteric molecule possessing two ionizable functional groups: the carboxylic acid and the secondary amine. In the hydrochloride salt form, the piperidine nitrogen is protonated, forming a piperidinium cation. The dissociation constants (pKa) of these groups are fundamental to predicting the compound's charge state, solubility, and receptor interactions at a given pH.
-
pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 2-4. Below this pH, it will be predominantly in its neutral form (-COOH). Above this pH, it will be deprotonated to a carboxylate (-COO⁻).
-
pKa₂ (Piperidinium Ion): The protonated secondary amine is expected to have a pKa in the range of 10-11. Below this pH, it will exist primarily as the positively charged piperidinium ion. Above this pH, it will deprotonate to the neutral secondary amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for empirically determining the pKa values. The principle is to monitor the change in pH of a solution of the compound as a standardized titrant is added incrementally. The pKa values correspond to the pH at the mid-points of the buffer regions on the resulting titration curve.[10][11]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11][12]
-
Analyte Solution: Accurately weigh and dissolve (S)-Piperidine-3-carboxylic acid hydrochloride in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final concentration of approximately 1 mM.[11][12] The use of a background electrolyte like KCl minimizes changes in ionic activity during titration.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar.[11]
-
Immerse the calibrated pH electrode and begin stirring.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the expected second equivalence point (e.g., to pH 12-12.5).[13][14]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV) to accurately locate the equivalence points, which appear as maxima.
-
The pKa values are determined from the titration curve as the pH at the half-equivalence points (i.e., the pH at which half of the titrant volume required to reach an equivalence point has been added).[10]
-
Spectroscopic Profile
Spectroscopic analysis provides unambiguous structural confirmation and a fingerprint for identity and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. A deuterated solvent, such as Deuterium Oxide (D₂O), is required for analysis as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[15][16]
Expected ¹H NMR Signals (in D₂O):
-
Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons on carbons adjacent to the electron-withdrawing nitrogen (C2 and C6) will be shifted downfield. The proton at the chiral center (C3) will also be in this region.
-
N-H Protons: The acidic protons on the nitrogen and carboxylic acid will exchange with the D₂O solvent and will likely not be observed as sharp signals.
Expected ¹³C NMR Signals (in D₂O):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically ~170-180 ppm.
-
Piperidine Ring Carbons: Signals corresponding to the five unique carbons of the piperidine ring, expected in the range of ~20-60 ppm. The chiral carbon (C3) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of (S)-Piperidine-3-carboxylic acid hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is ideal for this polar, water-soluble compound).[15]
-
Homogenization: Ensure the sample is fully dissolved. If any particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters. For ¹H NMR, a water suppression pulse sequence may be necessary if using D₂O that is not 100% pure.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected primary ion would be the protonated free base [M+H]⁺, where M is C₆H₁₁NO₂. This would appear at an m/z of approximately 130.1.
-
Fragmentation: Common fragmentation pathways would involve the loss of water (-18 Da) or formic acid (-46 Da) from the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.
-
N-H Stretch: A broad absorption from ~2700-3100 cm⁻¹, characteristic of the secondary ammonium (R₂NH₂⁺) salt. This often overlaps with the O-H and C-H stretches.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹, characteristic of the carboxylic acid carbonyl group.
Conclusion
(S)-Piperidine-3-carboxylic acid hydrochloride is a well-defined chiral building block with distinct physicochemical properties. Its identity is confirmed by a molecular weight of 165.62 g/mol and its characteristic spectroscopic profile. As a hydrochloride salt, it exhibits good aqueous solubility and stability, making it amenable to a variety of experimental conditions. The presence of two ionizable groups, a carboxylic acid (pKa ~2-4) and a piperidinium cation (pKa ~10-11), governs its pH-dependent behavior. The protocols detailed in this guide provide a framework for the rigorous and independent verification of these critical parameters, empowering researchers to utilize this valuable compound with confidence in their drug discovery and development endeavors.
References
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(S)-3-PIPERIDINE-3-CARBOXYLIC ACID, min 98%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 2, 2026, from [Link]
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(s)-3-piperidine-3-carboxylic acid. (n.d.). Cenmed Enterprises. Retrieved January 2, 2026, from [Link]
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